(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMFADOEDNSWOV-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the condensation of 3-nitrobenzaldehyde with furan-2-carboxylic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common transformation, often achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized furans and carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Research suggests that (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid exhibits various biological activities, primarily due to the presence of the nitro group and the furan moiety. Potential applications include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi. For instance, derivatives of nitrofuran have been found effective against Gram-negative bacteria and Candida albicans, indicating that the nitro group plays a crucial role in antimicrobial properties .
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors by binding to their active sites, affecting metabolic pathways. This mechanism is particularly relevant in drug design for diseases such as cancer and bacterial infections.
- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing cellular oxidative stress responses, which is critical in developing treatments for oxidative stress-related diseases.
Medicinal Chemistry Applications
The unique structure of this compound makes it a candidate for further exploration in drug development:
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Gram-negative bacteria | |
| Nifuroxazide | Antimicrobial | Candida albicans | |
| Flutamide | Antiandrogen | Prostate cancer |
Synthetic Routes
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Furan Ring : Synthesized through the Paal-Knorr synthesis.
- Nitration Reaction : Introduction of the nitrophenyl group via nitration of a methyl-substituted benzene derivative.
- Knoevenagel Condensation : Formation of the acrylic acid moiety through reaction with malonic acid in the presence of a base like piperidine.
Table 2: Synthetic Methods Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Furan Ring Formation | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |
| Nitration | Electrophilic Aromatic | Concentrated sulfuric acid, nitric acid |
| Acrylic Acid Formation | Knoevenagel Condensation | Malonic acid, piperidine |
Case Studies
- Antimicrobial Efficacy Study : A study highlighted the antimicrobial effects of nitrofuran derivatives against various pathogens, establishing a link between structural modifications and enhanced biological activity .
- Enzyme Inhibition Research : Investigations into enzyme inhibition mechanisms have shown that compounds similar to this compound can effectively inhibit kinases involved in cancer pathways, supporting its potential use in targeted therapies .
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Comparative Observations
Electronic Effects: The 3-nitro group in the target compound introduces stronger electron-withdrawing effects compared to fluorine or methylsulfonyl substituents. This may enhance interactions with biological targets like enzymes or receptors .
Solubility and Polarity: The 3-nitrophenyl derivative has a high topological polar surface area (TPSA = 96.3 Ų), suggesting lower membrane permeability compared to fluorinated analogues (e.g., 2-fluorophenyl variant, TPSA ~70 Ų) . Acetyloxymethyl and cyano substituents reduce aqueous solubility due to increased hydrophobicity .
Biological Implications :
Biological Activity
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound notable for its unique structural features, including a furan ring and a prop-2-enoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The presence of nitro and methoxy substituents on the phenyl ring enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H9NO5
- Molecular Weight : 245.22 g/mol
- Structural Features :
- Furan ring
- Nitro group at the para position of the phenyl ring
- Unsaturated carboxylic acid functionality
Anticancer Properties
Research indicates that compounds with similar structures to this compound may exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell cycle regulation.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, thereby exerting therapeutic effects.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways.
- Oxidative Stress Modulation : By scavenging free radicals, it could reduce oxidative stress, contributing to its protective effects against inflammation and cancer.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, unsaturated carboxylic acid | Anticancer, anti-inflammatory |
| Curcumin | Diketone structure | Anti-inflammatory, antioxidant |
| Resveratrol | Multiple hydroxyl groups | Antioxidant, cardioprotective |
| Chalcones | Open-chain structure | Anticancer, antimicrobial |
This comparison illustrates how this compound stands out due to its unique combination of functional groups and potential biological activities.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth by approximately 50% at concentrations around 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
